![molecular formula C17H18F3N3OS2 B2640326 N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392301-28-9](/img/structure/B2640326.png)
N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
“N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a benzyl group, a thiadiazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thiadiazole ring, and the carboxamide group. Each of these functional groups can participate in different types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis of novel 1,3,4-thiadiazole derivatives, exploring different synthetic methodologies and characterizations. For instance, studies have reported the efficient synthesis of these compounds through reactions involving specific precursors like thioamides and isothiocyanates, leading to the formation of compounds with potential biological activities (Coppo & Fawzi, 1997), (Adhami et al., 2012).
Biological Activities
- The antimicrobial, anticancer, and insecticidal activities of 1,3,4-thiadiazole derivatives have been a significant area of research. For example, some derivatives have shown promising antimicrobial activities against a range of gram-positive and gram-negative bacteria and fungi (Patel et al., 2015), (Deohate & Berad, 2009).
- In anticancer research, certain 1,3,4-thiadiazole derivatives have exhibited cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Aliabadi et al., 2020), (Tiwari et al., 2017).
- Additionally, some studies have focused on the synthesis of thiadiazole derivatives with insecticidal activities, suggesting their use as potential insecticides (Jia, 2015).
Advanced Applications
- Beyond their biological activities, 1,3,4-thiadiazole derivatives have been investigated for other potential applications, such as their use in the synthesis of novel heterocyclic compounds with various activities (Mohamed et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS2/c18-17(19,20)13-8-6-11(7-9-13)10-25-16-23-22-15(26-16)21-14(24)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDBYHOQQBBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
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